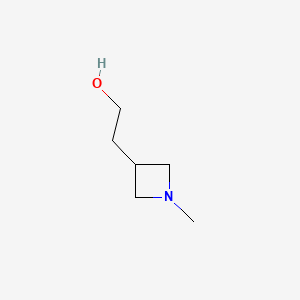

2-(1-Methylazetidin-3-yl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylazetidin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7-4-6(5-7)2-3-8/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCLCYHNWRAQJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10733453 | |

| Record name | 2-(1-Methylazetidin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363381-66-1, 1313738-61-2 | |

| Record name | 1-Methyl-3-azetidineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Methylazetidin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-methylazetidin-3-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(1-Methylazetidin-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Methylazetidin-3-yl)ethanol is a substituted azetidine derivative of interest in medicinal chemistry and drug discovery. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a "privileged scaffold" that imparts unique physicochemical properties to molecules, including improved solubility, metabolic stability, and target-binding affinity. This guide provides a comprehensive overview of the available technical data for this compound, including its chemical and physical properties, proposed synthetic routes, and potential for biological activity.

Chemical and Physical Properties

There appears to be a discrepancy in the publicly available information regarding the CAS Registry Number for this compound, with both 1363381-66-1 and 1313738-61-2 being cited by various chemical suppliers.[1][2][3][4] Further verification from a primary source is recommended for unambiguous identification. The fundamental properties of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, many of the other physical properties are predicted values and should be considered as estimates until experimentally verified.

| Property | Value | Source(s) |

| CAS Registry Number | 1363381-66-1 or 1313738-61-2 | [1][2][3][4] |

| Molecular Formula | C6H13NO | [2][5] |

| Molecular Weight | 115.17 g/mol | [2][6] |

| Predicted Boiling Point | 180–200 °C | [6] |

| Predicted Density | ~0.95–1.05 g/cm³ | [6] |

| Predicted logP | ~0.2 | [6] |

| Predicted Solubility | Miscible in polar solvents (e.g., water, ethanol) | [6] |

| SMILES | CN1CC(C1)CCO | [2][5] |

| InChI | InChI=1S/C6H13NO/c1-7-4-6(5-7)2-3-8/h6,8H,2-5H2,1H3 | [5] |

| InChIKey | XUCLCYHNWRAQJA-UHFFFAOYSA-N | [5] |

Spectroscopic Data

Predicted ¹H NMR (Proton NMR) Chemical Shifts: [6]

-

Azetidine ring protons: δ 2.5–3.5 ppm (complex multiplet)

-

N-CH₃ (methyl group): δ 2.1–2.3 ppm (singlet)

-

-CH₂CH₂OH (ethanol methylene protons): δ 1.2–1.4 ppm

-

-CH₂OH (ethanol methylene protons adjacent to hydroxyl): δ 3.6–3.8 ppm

Predicted ¹³C NMR (Carbon NMR) Chemical Shifts: [6]

-

Azetidine ring carbons: δ 45–60 ppm

-

-CH₂CH₂OH (ethanol methylene carbon): δ 20–25 ppm

-

-CH₂OH (ethanol methylene carbon adjacent to hydroxyl): δ 60–65 ppm

Predicted Mass Spectrometry (MS) Data: [5][6]

-

[M+H]⁺: 116.10700

-

[M+Na]⁺: 138.08894

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not currently available in the searched literature. However, based on general principles of organic chemistry and known reactions for the synthesis of substituted azetidines, a plausible synthetic pathway can be proposed.

A common strategy for the synthesis of N-alkylated azetidine derivatives involves the initial formation of the azetidine ring followed by functionalization. A potential route to this compound could involve the reduction of a suitable ester precursor, such as ethyl 2-(1-methylazetidin-3-yl)acetate. This precursor could be synthesized from 1-methylazetidin-3-one.

Below is a conceptual workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

As of the latest literature search, there are no specific studies detailing the biological activity or the signaling pathways modulated by this compound. However, the azetidine motif is present in numerous biologically active compounds, suggesting that this molecule could serve as a valuable building block in drug discovery programs. Azetidine-containing compounds have been investigated for a wide range of therapeutic applications, including as antibacterial, antiviral, and anticancer agents.

The evaluation of a novel compound like this compound would typically follow a structured workflow to determine its biological effects.

Conclusion

This compound is a chemical entity with potential applications in pharmaceutical research. While a complete experimental profile of this compound is not yet available in the public domain, this guide consolidates the existing predicted data and proposes logical frameworks for its synthesis and biological evaluation. Further experimental investigation is necessary to fully characterize its physicochemical properties, confirm its structure, and explore its therapeutic potential. Researchers interested in this molecule are encouraged to perform their own experimental validation of the data presented herein.

References

- 1. 2-(1-(Methylsulfonyl)azetidin-3-yl)ethanol CAS#: 1780123-11-6 [m.chemicalbook.com]

- 2. achmem.com [achmem.com]

- 3. This compound | 1313738-61-2 | Benchchem [benchchem.com]

- 4. This compound - CAS:1363381-66-1 - 开云官网入口登录网 [9079666.com]

- 5. PubChemLite - 2-(1-methylazetidin-3-yl)ethan-1-ol (C6H13NO) [pubchemlite.lcsb.uni.lu]

- 6. 1-(1-Methylazetidin-3-yl)ethanol () for sale [vulcanchem.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(1-Methylazetidin-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Methylazetidin-3-yl)ethanol is a substituted azetidine derivative of interest in medicinal chemistry and drug discovery. The azetidine ring, a saturated four-membered heterocycle containing a nitrogen atom, is a valuable scaffold in the design of novel therapeutic agents. Its unique conformational properties and the ability to introduce substituents at various positions make it an attractive building block for creating structurally diverse molecules with potential biological activity. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with detailed experimental protocols for their determination.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug development, influencing aspects such as absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the key physicochemical parameters for this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | [1] |

| Molecular Weight | 115.17 g/mol | [1] |

| Predicted XlogP | 0.0 | [2] |

| pKa | Data not available | - |

| Aqueous Solubility | Data not available | - |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate determination of physicochemical properties. The following sections outline methodologies for key experiments.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.

Principle: Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa can be determined from the inflection point of the resulting titration curve.

Materials:

-

This compound

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

Deionized water

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Prepare a 0.01 M solution of this compound in deionized water.

-

Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Place 50 mL of the this compound solution into a beaker with a stir bar.

-

Immerse the pH electrode in the solution and begin stirring gently.

-

Record the initial pH of the solution.

-

Add 0.1 M HCl from the burette in small increments (e.g., 0.1 mL).

-

After each addition, allow the pH to stabilize and record the reading.

-

Continue the titration until a significant drop in pH is observed and the curve flattens.

-

Repeat the titration in a separate experiment using 0.1 M NaOH as the titrant to determine the pKa of the conjugate acid.

-

Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a key determinant of a drug's oral bioavailability and formulation development.

Principle: The shake-flask method involves equilibrating an excess amount of the solid compound in a specific solvent (in this case, water) at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Materials:

-

This compound

-

Deionized water

-

Thermostatically controlled shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Vials

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of deionized water.

-

Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent if necessary.

-

Determine the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC or UV-Vis spectroscopy.

-

Calculate the original concentration in the saturated solution to determine the aqueous solubility.

Determination of Boiling Point by Ebulliometry

The boiling point provides information about the volatility of a compound.

Principle: Ebulliometry involves heating the liquid sample to its boiling point and measuring the temperature of the vapor that is in equilibrium with the boiling liquid.

Materials:

-

This compound

-

Heating mantle or oil bath

-

Round-bottom flask

-

Condenser

-

Calibrated thermometer

-

Boiling chips

Procedure:

-

Place a small volume of this compound and a few boiling chips into a round-bottom flask.

-

Set up a distillation apparatus with a condenser.

-

Position the thermometer so that the bulb is just below the side arm of the distillation head to ensure it measures the temperature of the vapor.

-

Gently heat the flask.

-

Record the temperature at which the liquid boils and a stable temperature is observed on the thermometer as the vapor condenses. This stable temperature is the boiling point.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the key physicochemical properties of a novel chemical entity like this compound.

Caption: A logical workflow for the synthesis, purification, characterization, and physicochemical profiling of a chemical compound.

Conclusion

This technical guide has summarized the available and predicted physicochemical properties of this compound. While some fundamental data such as molecular formula and weight are established, experimental determination of key parameters like pKa, aqueous solubility, boiling point, and melting point is essential for a complete understanding of its behavior in biological and pharmaceutical systems. The provided experimental protocols offer a robust framework for obtaining this critical data. Further research into the biological activities and potential signaling pathway interactions of this compound is warranted to fully elucidate its therapeutic potential.

References

Synthesis of 2-(1-Methylazetidin-3-yl)ethanol from Commercial Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details two primary synthetic routes for the preparation of 2-(1-Methylazetidin-3-yl)ethanol, a valuable building block in medicinal chemistry, from commercially available starting materials. The described methodologies are based on established chemical transformations, providing a comprehensive resource for researchers in drug discovery and development. This document includes detailed experimental protocols, quantitative data summarized in structured tables, and logical workflow diagrams to facilitate understanding and replication.

Route A: Synthesis from (Azetidin-3-yl)methanol

This synthetic pathway commences with the commercially available precursor, (azetidin-3-yl)methanol, and proceeds through a three-step sequence involving N-methylation, one-carbon homologation via a nitrile intermediate, and subsequent reduction.

Logical Workflow for Route A

Caption: Synthetic workflow for Route A.

Experimental Protocols for Route A

Step 1: N-Methylation of (Azetidin-3-yl)methanol to (1-Methylazetidin-3-yl)methanol

The N-methylation is achieved via the Eschweiler-Clarke reaction, a well-established method for the methylation of primary and secondary amines.[1]

-

Reaction: (Azetidin-3-yl)methanol + Formaldehyde + Formic Acid → (1-Methylazetidin-3-yl)methanol

-

Procedure: To a solution of (azetidin-3-yl)methanol (1.0 eq.) in water, add formaldehyde (37% aqueous solution, 2.2 eq.) and formic acid (2.0 eq.). The reaction mixture is heated to reflux (approximately 100 °C) and stirred for 4-6 hours.[1] The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature and the pH is adjusted to >12 with a strong base (e.g., NaOH). The aqueous layer is then extracted multiple times with a suitable organic solvent (e.g., dichloromethane). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (1-methylazetidin-3-yl)methanol.

Step 2: Tosylation of (1-Methylazetidin-3-yl)methanol

The primary alcohol is converted to a tosylate to create a good leaving group for the subsequent nucleophilic substitution.[2][3]

-

Reaction: (1-Methylazetidin-3-yl)methanol + p-Toluenesulfonyl chloride → (1-Methylazetidin-3-yl)methyl tosylate

-

Procedure: To a solution of (1-methylazetidin-3-yl)methanol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane at 0 °C, add p-toluenesulfonyl chloride (1.5 eq.) portionwise.[3] 4-Dimethylaminopyridine (DMAP) (0.2 eq.) can be added as a catalyst.[3] The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 12 hours.[3] The reaction is quenched by the addition of water. The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford (1-methylazetidin-3-yl)methyl tosylate.

Step 3: Cyanation of (1-Methylazetidin-3-yl)methyl tosylate

The tosylate is displaced by a cyanide ion to form the corresponding nitrile.

-

Reaction: (1-Methylazetidin-3-yl)methyl tosylate + Sodium Cyanide → (1-Methylazetidin-3-yl)acetonitrile

-

Procedure: A solution of (1-methylazetidin-3-yl)methyl tosylate (1.0 eq.) and sodium cyanide (1.1-1.5 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is heated to 50-70 °C and stirred for several hours until the reaction is complete (monitored by TLC). The reaction mixture is then cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography to give (1-methylazetidin-3-yl)acetonitrile.

Step 4: Reduction of (1-Methylazetidin-3-yl)acetonitrile

The nitrile is reduced to the primary amine, which upon workup yields the target ethanol derivative. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation.[4]

-

Reaction: (1-Methylazetidin-3-yl)acetonitrile + LiAlH₄ → this compound

-

Procedure: To a suspension of LiAlH₄ (1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of (1-methylazetidin-3-yl)acetonitrile (1.0 eq.) in anhydrous THF is added dropwise. The reaction mixture is then stirred at room temperature for several hours. The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).[5] The resulting precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Quantitative Data for Route A

| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | (Azetidin-3-yl)methanol | Formaldehyde, Formic Acid | Water | 100 | 4-6 | 80-90 (estimated) |

| 2 | (1-Methylazetidin-3-yl)methanol | p-Toluenesulfonyl chloride, Triethylamine, DMAP | Dichloromethane | 0 to RT | 12.5 | 70-85 (estimated) |

| 3 | (1-Methylazetidin-3-yl)methyl tosylate | Sodium Cyanide | DMF or DMSO | 50-70 | 4-8 | 60-75 (estimated) |

| 4 | (1-Methylazetidin-3-yl)acetonitrile | Lithium Aluminum Hydride | THF | 0 to RT | 2-4 | 75-90 (estimated) |

Note: Yields are estimates based on typical reactions of this nature and may vary.

Route B: Synthesis from tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

This alternative route utilizes a commercially available, functionalized azetidine precursor and involves a sequence of deprotection, N-methylation, and simultaneous reduction of the double bond and nitrile group.

Logical Workflow for Route B

Caption: Synthetic workflow for Route B.

Experimental Protocols for Route B

Step 1: Boc Deprotection

The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions.[6]

-

Reaction: tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate + HCl → 2-(Azetidin-3-ylidene)acetonitrile

-

Procedure: To a solution of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (1.0 eq.) in a suitable solvent such as acetonitrile, an aqueous solution of hydrochloric acid (e.g., 3 M) is added.[6] The reaction mixture is stirred at room temperature for 16 hours.[6] The solvent is then removed under reduced pressure to yield the hydrochloride salt of 2-(azetidin-3-ylidene)acetonitrile.

Step 2: N-Methylation of 2-(Azetidin-3-ylidene)acetonitrile

The secondary amine is methylated using the Eschweiler-Clarke reaction.

-

Reaction: 2-(Azetidin-3-ylidene)acetonitrile + Formaldehyde + Formic Acid → 2-(1-Methylazetidin-3-ylidene)acetonitrile

-

Procedure: The crude 2-(azetidin-3-ylidene)acetonitrile hydrochloride salt is dissolved in water and treated with formaldehyde (37% aqueous solution, 2.2 eq.) and formic acid (2.0 eq.). The mixture is heated to reflux for 4-6 hours. After cooling, the solution is basified with NaOH and extracted with an organic solvent. The combined organic layers are dried and concentrated to give 2-(1-methylazetidin-3-ylidene)acetonitrile.

Step 3: Reduction of 2-(1-Methylazetidin-3-ylidene)acetonitrile

This step involves the simultaneous reduction of the carbon-carbon double bond and the nitrile group. A strong reducing agent like LiAlH₄ or catalytic hydrogenation under pressure can be employed.

-

Reaction: 2-(1-Methylazetidin-3-ylidene)acetonitrile + Reducing Agent → this compound

-

Procedure (using LiAlH₄): To a suspension of LiAlH₄ (3.0-4.0 eq.) in anhydrous THF at 0 °C, a solution of 2-(1-methylazetidin-3-ylidene)acetonitrile (1.0 eq.) in anhydrous THF is added dropwise. The reaction is stirred at room temperature for several hours. The reaction is then carefully quenched using the Fieser workup procedure as described in Route A, Step 4. The product is isolated by filtration and evaporation of the solvent.

-

Procedure (Catalytic Hydrogenation): The substrate is dissolved in a suitable solvent (e.g., methanol or ethanol) and subjected to hydrogenation in the presence of a catalyst (e.g., Palladium on carbon or Raney Nickel) under a hydrogen atmosphere (typically 50-100 psi) at elevated temperature. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the final product.

Quantitative Data for Route B

| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | Hydrochloric Acid | Acetonitrile/Water | RT | 16 | >95 (crude) |

| 2 | 2-(Azetidin-3-ylidene)acetonitrile | Formaldehyde, Formic Acid | Water | 100 | 4-6 | 75-85 (estimated) |

| 3 | 2-(1-Methylazetidin-3-ylidene)acetonitrile | Lithium Aluminum Hydride | THF | 0 to RT | 2-4 | 60-75 (estimated) |

Note: Yields are estimates based on typical reactions of this nature and may vary.

Conclusion

This guide has outlined two viable synthetic routes to this compound from commercially available precursors. Route A offers a more traditional approach starting from a simple azetidine building block, while Route B provides a more convergent synthesis from a more complex starting material. The choice of route may depend on factors such as the availability and cost of starting materials, and the specific capabilities of the laboratory. The provided experimental protocols and quantitative data serve as a solid foundation for the practical synthesis of this important chemical intermediate. Researchers are encouraged to optimize the described conditions to suit their specific needs.

References

- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Potential of N-Methylazetidine Alcohol Derivatives in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique three-dimensional conformations to bioactive molecules. Among the diverse array of azetidine derivatives, N-methylazetidine alcohols have garnered significant attention for their versatile biological activities, ranging from central nervous system modulation to anticancer effects. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of N-methylazetidine alcohol derivatives, offering a valuable resource for researchers engaged in the design and development of novel therapeutics.

Synthesis of N-Methylazetidine Alcohol Derivatives

The construction of the strained azetidine ring and the introduction of the N-methyl and alcohol functionalities require specialized synthetic strategies. A common and effective method for the synthesis of functionalized N-alkyl-azetidines starts from 1,2-aminoalcohols. This process typically involves a three-step sequence: O-methylation of the starting 1,2-amino alcohol, reduction of the resulting ester group, and a subsequent one-pot mesylation/intracyclization of the 1,3-amino alcohol intermediate to yield the desired N-alkylazetidine.[1]

Another versatile approach involves the use of intramolecular cyclization reactions. For instance, γ-amino alcohols can be treated with thionyl chloride to produce N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine, which then undergoes intramolecular cyclization in the presence of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) to form the corresponding 1-alkyl-2-(trifluoromethyl)azetidines.[2] Furthermore, diversely substituted N-aryl-2-cyanoazetidines can be prepared in high yields from β-amino alcohols through a sequence involving copper-catalyzed N-arylation, N-cyanomethylation, and a one-pot mesylation followed by base-induced ring closure.[3]

The following diagram illustrates a generalized synthetic workflow for N-methylazetidine alcohol derivatives starting from a protected azetidin-3-one.

Caption: Generalized synthetic workflow for N-methylazetidine alcohol derivatives.

Biological Activities and Therapeutic Potential

N-methylazetidine alcohol derivatives have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Central Nervous System (CNS) Activity

One of the most explored areas for azetidine derivatives is in the modulation of CNS targets. Specifically, certain azetidine derivatives have been investigated as potent inhibitors of the gamma-aminobutyric acid (GABA) transporter 1 (GAT-1).[4] These compounds act as conformationally constrained analogs of GABA or β-alanine. For instance, azetidin-2-ylacetic acid derivatives bearing lipophilic N-substituents, such as a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety, have shown significant potency at GAT-1, with IC50 values in the low micromolar range.[4]

The following table summarizes the GAT-1 inhibitory activity of selected N-substituted azetidin-2-ylacetic acid derivatives.

| Compound ID | N-Substituent | GAT-1 IC50 (µM) |

| 1a | 4,4-Diphenylbutenyl | 2.83 ± 0.67 |

| 1b | 4,4-Bis(3-methyl-2-thienyl)butenyl | 2.01 ± 0.77 |

Data sourced from Faust et al., Eur J Med Chem. 2010.[4]

Anticancer and Antimicrobial Activities

The azetidine scaffold is also a component of natural products and synthetic compounds with cytotoxic and antibacterial properties.[5] For example, some marine alkaloids containing the azetidine subunit exhibit potent cytotoxic activity against tumor cells.[5] Furthermore, synthetic 2-oxo-azetidine derivatives of phenothiazine have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities, showing promising results.[6]

Experimental Protocols

To facilitate further research and replication of key findings, detailed experimental protocols for the biological evaluation of N-methylazetidine alcohol derivatives are crucial.

In Vitro GABA Uptake Inhibition Assay

The following protocol outlines a typical in vitro assay to determine the inhibitory potency of compounds on GABA transporters.

Objective: To measure the IC50 values of test compounds for the inhibition of GABA uptake by GAT-1 and GAT-3 transporters.

Materials:

-

HEK cells stably expressing human GAT-1 or GAT-3.

-

[³H]GABA (radiolabeled gamma-aminobutyric acid).

-

Assay buffer (e.g., Krebs-HEPES buffer).

-

Test compounds (N-methylazetidine alcohol derivatives).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Cell Culture: Maintain HEK cells expressing GAT-1 or GAT-3 in appropriate culture medium.

-

Assay Preparation: Seed the cells into 96-well plates and allow them to adhere.

-

Compound Incubation: On the day of the assay, wash the cells with assay buffer. Add the test compounds at various concentrations to the wells.

-

Initiation of Uptake: Add [³H]GABA to each well to initiate the uptake reaction.

-

Incubation: Incubate the plates at room temperature for a defined period (e.g., 10 minutes).

-

Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and add a scintillation cocktail to each well.

-

Data Analysis: Measure the radioactivity in each well using a liquid scintillation counter. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

The logical flow of this experimental protocol is depicted in the following diagram:

Caption: Experimental workflow for the in vitro GABA uptake inhibition assay.

Structure-Activity Relationships (SAR)

The biological activity of N-methylazetidine alcohol derivatives is highly dependent on their substitution patterns. For GABA uptake inhibitors, the nature of the N-substituent plays a critical role in determining potency and selectivity for GAT subtypes.[4] Lipophilic N-substituents are generally favored for potent GAT-1 inhibition. The position of the acidic moiety (or its bioisostere) on the azetidine ring also influences activity. For instance, azetidin-2-ylacetic acid derivatives have shown higher potency at GAT-1 compared to their azetidine-3-carboxylic acid counterparts.[4]

The following diagram illustrates the key structural features influencing the GAT-1 inhibitory activity of N-substituted azetidine derivatives.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 3. Azetidine synthesis [organic-chemistry.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. mdpi.com [mdpi.com]

- 6. acgpubs.org [acgpubs.org]

The Strategic Application of 2-(1-Methylazetidin-3-yl)ethanol in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry and drug discovery. Its inherent ring strain and unique three-dimensional geometry offer novel chemical space for the design of potent and selective therapeutic agents. Among the various functionalized azetidines, 2-(1-Methylazetidin-3-yl)ethanol has garnered significant attention as a versatile building block. This technical guide provides an in-depth overview of its synthesis, properties, and strategic application in the construction of complex molecular architectures, with a particular focus on its role in the development of targeted therapies.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective utilization in synthesis. The following tables summarize its key physicochemical parameters and characteristic spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | [1][2] |

| Molecular Weight | 115.17 g/mol | [2][3] |

| CAS Number | 1313738-61-2 | [2] |

| Appearance | Colorless to pale yellow liquid (predicted) | - |

| Boiling Point | 180-200 °C (predicted) | [4] |

| LogP | ~0.2 (indicating moderate hydrophilicity) | [4] |

| Solubility | Miscible with water and polar organic solvents | [4] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source |

| ¹H NMR | δ (ppm): 3.6-3.8 (-CH₂OH ), 2.5–3.5 (azetidine ring protons), 2.1–2.3 (N-CH₃ ), 1.2–1.4 (-CH₂ CH₂OH) | [3] |

| ¹³C NMR | δ (ppm): 60-65 (-C H₂OH), 45-60 (azetidine ring carbons), 20-25 (-C H₂CH₂OH) | [3] |

| Mass Spec. (ESI-MS) | m/z: 116.1 [M+H]⁺. Fragmentation may show loss of H₂O (m/z 98.1) | [3] |

| IR Spectroscopy | Characteristic peaks expected around 3300-3400 cm⁻¹ (O-H stretch, broad), 2950-2800 cm⁻¹ (C-H stretch), 1050-1150 cm⁻¹ (C-O stretch) | - |

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available precursors. A common strategy involves the preparation of an azetidine-3-acetic acid ester, followed by N-methylation and subsequent reduction of the ester functionality.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Detailed Methodologies

Step 1: Synthesis of Ethyl 2-(azetidin-3-yl)acetate

-

Materials: Azetidine-3-carboxylic acid, ethanol (absolute), thionyl chloride (SOCl₂).

-

Procedure:

-

To a stirred solution of azetidine-3-carboxylic acid (1 equivalent) in absolute ethanol (10 volumes) at 0 °C, slowly add thionyl chloride (0.1 equivalents).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford ethyl 2-(azetidin-3-yl)acetate.

-

Step 2: N-Methylation of Ethyl 2-(azetidin-3-yl)acetate

-

Materials: Ethyl 2-(azetidin-3-yl)acetate, formaldehyde (37% aqueous solution), formic acid.

-

Procedure: This step utilizes the Eschweiler-Clarke reaction for the methylation of the secondary amine.[5][6]

-

To a solution of ethyl 2-(azetidin-3-yl)acetate (1 equivalent) in formic acid (5 volumes), add formaldehyde solution (2.5 equivalents) portion-wise while maintaining the temperature below 20 °C.

-

Heat the reaction mixture to 80-90 °C for 8-12 hours. The reaction progress can be monitored by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 5 volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 2-(1-methylazetidin-3-yl)acetate.

-

Step 3: Reduction of Ethyl 2-(1-methylazetidin-3-yl)acetate

-

Materials: Ethyl 2-(1-methylazetidin-3-yl)acetate, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF (10 volumes) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of ethyl 2-(1-methylazetidin-3-yl)acetate (1 equivalent) in anhydrous THF (5 volumes) dropwise.[7][8]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction at 0 °C by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Filter the resulting granular precipitate and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Step 4: Purification

-

Procedure: The crude product can be purified by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid.[9]

Application in Drug Development: A Case Study on Janus Kinase (JAK) Inhibitors

This compound is a key building block in the synthesis of several active pharmaceutical ingredients (APIs), most notably in the class of Janus Kinase (JAK) inhibitors. These enzymes are crucial components of signaling pathways that regulate immune responses and cell growth.

The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Pathway

The JAK-STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, as well as cancers.[10][11][12]

Caption: The Janus Kinase (JAK)-STAT signaling pathway.[4][10][11][13]

Role in the Synthesis of Baricitinib

Baricitinib is a selective inhibitor of JAK1 and JAK2 and is approved for the treatment of rheumatoid arthritis.[14][15] The synthesis of Baricitinib utilizes a key intermediate derived from 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile, which highlights the importance of the azetidine scaffold. While not a direct precursor, the synthesis of this intermediate shares common synthetic principles with this compound, demonstrating the utility of 3-substituted azetidines in constructing such inhibitors. The ethanol moiety of this compound can be further functionalized, for instance, by conversion to a leaving group to allow for the introduction of other functionalities required for potent JAK inhibition.

The general synthetic strategy involves the coupling of a functionalized azetidine building block with a pyrazole moiety, which is then further elaborated to the final drug molecule.[16][17][18]

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis, particularly for the construction of biologically active molecules. Its synthesis, while multi-stepped, is achievable through established chemical transformations. The unique structural features of the azetidine ring, combined with the reactive hydroxyl group, provide a powerful handle for medicinal chemists to explore novel chemical space and develop targeted therapies for a range of diseases, as exemplified by its relevance to the synthesis of JAK inhibitors. This guide provides a foundational understanding for researchers and drug development professionals to effectively incorporate this important building block into their synthetic strategies.

References

- 1. PubChemLite - 2-(1-methylazetidin-3-yl)ethan-1-ol (C6H13NO) [pubchemlite.lcsb.uni.lu]

- 2. achmem.com [achmem.com]

- 3. 1-(1-Methylazetidin-3-yl)ethanol () for sale [vulcanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. ch.ic.ac.uk [ch.ic.ac.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. JP2014073999A - Purification method of 2-acetyl-1-pyrroline - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 14. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

"2-(1-Methylazetidin-3-yl)ethanol" molecular weight and formula

An In-Depth Technical Guide to 2-(1-Methylazetidin-3-yl)ethanol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, a heterocyclic compound of interest to researchers and professionals in the field of drug development and medicinal chemistry.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below, providing a quick reference for key quantitative data.

| Parameter | Value | Source |

| Molecular Formula | C6H13NO | [1][2] |

| Molecular Weight | 115.17 g/mol | [2][3] |

| Alternate Molecular Weight | 115.176 g/mol | [4] |

Synthesis and Characterization: Experimental Protocols

The synthesis of this compound involves the formation of the core azetidine ring followed by functionalization. The subsequent analytical characterization is crucial for verifying the structure and purity of the synthesized compound.

General Synthetic Approach

The synthesis of substituted azetidines can be approached through several established routes. A common strategy involves the cyclization to form the four-membered ring, followed by the introduction of the desired substituents.

A. Azetidine Ring Formation:

-

Intramolecular Cyclization: A prevalent method involves the cyclization of a γ-amino alcohol or a related derivative. For instance, a suitable precursor with an amine and a leaving group at the appropriate positions can undergo an intramolecular nucleophilic substitution to form the azetidine ring.

-

Nucleophilic Ring-Opening: Another approach utilizes the reaction of epichlorohydrin derivatives with methylamine to construct the azetidine backbone.[3]

B. Functionalization:

-

N-Methylation: The methyl group on the nitrogen atom can be introduced via alkylation using a methylating agent such as methyl iodide or dimethyl sulfate.[3]

-

Ethanol Side Chain Introduction: The 2-ethanol group can be installed by the reduction of a corresponding ketone or ester precursor at the 3-position of the azetidine ring, using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).[3]

Analytical Characterization

To confirm the identity and purity of this compound, a combination of spectroscopic and chromatographic techniques is employed.

A. Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include complex splitting patterns for the azetidine ring protons, a singlet for the N-methyl group, and multiplets for the ethanol side chain protons.[3]

-

¹³C NMR: The spectrum would show distinct peaks for the carbons of the azetidine ring, the N-methyl group, and the ethanol side chain.[3]

-

-

Mass Spectrometry (MS):

B. Chromatographic Methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both separation and identification. The sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation pattern.[5]

-

Liquid-Liquid Extraction: Prior to GC-MS analysis, a liquid-liquid extraction may be necessary to isolate the compound of interest from a reaction mixture or a sample matrix using a non-polar solvent.[5]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a generalized workflow for the synthesis and subsequent analysis of this compound.

References

An In-depth Technical Guide on the Safety and Handling of 2-(1-Methylazetidin-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-(1-Methylazetidin-3-yl)ethanol (CAS No: 1363381-66-1), a heterocyclic compound of interest in pharmaceutical research and development. Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this guide supplements available data with information from structurally related compounds, such as substituted ethanolamines and other azetidine derivatives. All extrapolated data should be treated with caution and used in conjunction with professional judgment and site-specific safety protocols.

Chemical and Physical Properties

This compound is a substituted azetidine, a four-membered nitrogen-containing heterocycle, with an ethanol group. Its structure suggests it may share properties with both tertiary amines and alcohols.

| Property | Value | Source |

| CAS Number | 1363381-66-1 | [1] |

| Molecular Formula | C₆H₁₃NO | [1] |

| Molecular Weight | 115.17 g/mol | [1] |

| Appearance | Not specified (likely a liquid) | Inferred |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Solubility | Not specified (likely soluble in polar organic solvents) | Inferred |

Hazard Identification and GHS Classification

Based on available information, this compound is classified as a hazardous substance.[1]

| Hazard Class | GHS Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

Signal Word: Danger[1]

Pictograms:

Safe Handling and Storage

Proper handling and storage are crucial to minimize risks associated with this compound.

| Aspect | Recommendation |

| Ventilation | Work in a well-ventilated area, preferably in a chemical fume hood. |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat. |

| Hygiene | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |

| Storage Conditions | Store in a tightly closed container in a cool, dry place away from incompatible materials.[1] An inert atmosphere is recommended for storage.[1] |

| Incompatible Materials | Strong oxidizing agents, strong acids. |

First Aid Measures

In case of exposure, immediate action is necessary. The following are general first aid recommendations for this class of chemicals.

| Exposure Route | First Aid Measures |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

Experimental Protocols

As no specific experimental protocols for this compound were found, the following provides a generalized workflow for handling this chemical in a laboratory setting.

General Laboratory Handling Workflow

This workflow outlines the essential steps for safely handling this compound during a typical laboratory experiment.

Caption: General workflow for handling this compound.

Spill Response Protocol

In the event of a spill, the following logical steps should be followed to ensure safety and proper cleanup.

Caption: Logical workflow for responding to a chemical spill.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or signaling pathways of this compound. Research into the biological effects of novel azetidine derivatives is an active area.[2] The presence of the N-methylazetidine moiety, a common scaffold in medicinal chemistry, suggests potential interactions with various biological targets. Researchers should perform their own assays to determine the biological effects of this compound.

The following diagram illustrates a generalized workflow for screening a novel compound for biological activity.

References

The Strained Ring’s Gambit: A Technical Guide to the Reactivity and Strategic Application of Azetidines in Drug Discovery

For Immediate Release

A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth exploration of the unique chemistry of azetidine compounds. This whitepaper details the profound impact of their inherent ring strain on reactivity and outlines their strategic application in modern medicinal chemistry. The guide provides a wealth of quantitative data, detailed experimental protocols, and conceptual visualizations to accelerate innovation in the design and synthesis of novel therapeutics.

Azetidine, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" scaffold in drug discovery.[1][2] Its unique conformational properties and the high degree of strain within its four-membered ring dictate its chemical behavior, offering a fascinating blend of stability and controlled reactivity.[3][4] This guide delves into the fundamental principles governing azetidine chemistry, providing a critical resource for harnessing its potential in the development of next-generation pharmaceuticals.

The Energetic Core: Understanding Ring Strain

The reactivity of azetidine is intrinsically linked to its significant ring strain, estimated to be approximately 25.4 kcal/mol.[3] This strain arises from the deviation of its internal bond angles from the ideal tetrahedral angle of 109.5°. This stored energy makes the ring susceptible to cleavage under specific conditions, a property that can be strategically exploited in chemical synthesis. The puckered conformation of the azetidine ring further contributes to its unique chemical properties.[5][6]

| Parameter | Azetidine | Dimethylamine (for comparison) | Reference |

| Ring Strain Energy (kcal/mol) | ~25.4 | N/A | [3] |

| C-N-C Bond Angle (°) | ~92 | ~112 | |

| C-C-N Bond Angle (°) | ~88 | N/A | |

| C-N Bond Length (Å) | ~1.48 | ~1.46 | |

| C-C Bond Length (Å) | ~1.55 | N/A | |

| Ring Puckering Dihedral Angle (°) | 37 | N/A | [5][6] |

A Tale of Three Rings: Comparative Reactivity

The reactivity of azetidine is best understood in the context of its three- and five-membered cyclic amine counterparts: aziridine and pyrrolidine. Aziridine, with a higher ring strain of approximately 27.7 kcal/mol, is highly reactive and often difficult to handle.[3] Conversely, the five-membered pyrrolidine ring is significantly less strained (5.4 kcal/mol) and consequently much less reactive.[3] Azetidine occupies a "sweet spot" of reactivity, being stable enough for practical handling while remaining susceptible to strategic ring-opening reactions.

A compelling example of this graduated reactivity is seen in the nucleophilic ring-opening of their corresponding onium ions. Aziridinium ions are readily opened by nucleophiles, whereas pyrrolidinium ions are generally resistant. Azetidinium ions exhibit intermediate reactivity, being approximately 17,000 times less reactive than aziridinium ions towards ring-opening by 4-dimethylaminopyridine (DMAP).[4]

| Cyclic Amine | Ring Strain Energy (kcal/mol) | Relative Reactivity (Ring Opening) |

| Aziridine | 27.7 | High |

| Azetidine | 25.4 | Moderate |

| Pyrrolidine | 5.4 | Low |

Harnessing Strain: Key Reactions and Experimental Protocols

The inherent strain of the azetidine ring can be harnessed to drive a variety of useful chemical transformations. These reactions often involve the activation of the ring, followed by nucleophilic attack and ring cleavage, providing access to complex acyclic and heterocyclic structures.

Palladium-Catalyzed C-H Arylation of Azetidines

A powerful method for the functionalization of azetidines is the palladium-catalyzed direct arylation of their C-H bonds. This reaction allows for the introduction of aromatic moieties, a common feature in many drug molecules.

Experimental Protocol: Palladium-Catalyzed C-H Arylation of N-Boc-Azetidine with 4-Bromoanisole

-

Materials: N-Boc-azetidine, 4-bromoanisole, palladium(II) acetate (Pd(OAc)₂), tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄), potassium carbonate (K₂CO₃), and anhydrous 1,4-dioxane.

-

Procedure:

-

To an oven-dried Schlenk tube is added Pd(OAc)₂ (5 mol %), PCy₃·HBF₄ (10 mol %), and K₂CO₃ (2.0 equivalents).

-

The tube is evacuated and backfilled with argon three times.

-

N-Boc-azetidine (1.0 equivalent) and 4-bromoanisole (1.2 equivalents) are added, followed by anhydrous 1,4-dioxane.

-

The reaction mixture is stirred and heated at 100 °C for 16 hours.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired N-Boc-3-(4-methoxyphenyl)azetidine.

-

Aza Paternò–Büchi Reaction

The aza Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene, providing a direct route to substituted azetidines. This reaction is particularly valuable for its ability to rapidly construct the four-membered ring with high stereocontrol.

Experimental Protocol: Photocatalytic Aza Paternò–Büchi Reaction

-

Materials: Imine substrate, alkene, iridium(III) photocatalyst (e.g., fac-[Ir(ppy)₃]), and a suitable solvent (e.g., dichloromethane).

-

Procedure:

-

In a quartz reaction vessel, the imine (1.0 equivalent), alkene (5.0 equivalents), and the Ir(III) photocatalyst (1-5 mol %) are dissolved in the solvent.

-

The solution is degassed by sparging with argon for 15-20 minutes.

-

The reaction mixture is then irradiated with visible light (e.g., blue LEDs) at room temperature with stirring for 12-24 hours, or until completion as monitored by TLC or LC-MS.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the azetidine product.

-

Strategic Application in Drug Discovery

The unique structural and chemical properties of the azetidine ring make it a valuable component in the design of new drugs. Its rigid, three-dimensional structure can be used to orient substituents in a well-defined manner, leading to improved binding affinity and selectivity for biological targets. Furthermore, the introduction of an azetidine moiety can favorably modulate the physicochemical properties of a molecule, such as its solubility and metabolic stability.

A prime example of the successful incorporation of an azetidine ring is in the development of inhibitors for p38 MAP kinase, a key target in inflammatory diseases. Structure-activity relationship (SAR) studies have shown that the azetidine ring can serve as a rigid scaffold to position key pharmacophoric elements for optimal interaction with the kinase's active site.

| Compound | Azetidine Substitution | p38α MAP Kinase IC₅₀ (nM) |

| 1 | Unsubstituted | >10000 |

| 2 | 3-phenyl | 520 |

| 3 | 3-(4-fluorophenyl) | 150 |

| 4 | 1-benzoyl-3-(4-fluorophenyl) | 25 |

Note: The data in this table is illustrative and compiled from various sources on p38 MAP kinase inhibitors for the purpose of demonstrating SAR principles.

Visualizing the Concepts

To further elucidate the core concepts discussed in this guide, the following diagrams have been generated using the DOT language.

Caption: A diagram illustrating the correlation between ring strain and chemical reactivity for aziridine, azetidine, and pyrrolidine.

Caption: A high-level workflow for the discovery and development of drugs containing an azetidine scaffold.

Caption: A simplified mechanistic pathway for the formation of azetidines via the aza Paternò–Büchi reaction.

Conclusion

The azetidine ring represents a powerful tool in the arsenal of the medicinal chemist. Its unique balance of stability and strain-driven reactivity allows for its use as a versatile building block in the synthesis of complex molecules. A thorough understanding of its fundamental chemical principles, as outlined in this guide, is essential for unlocking its full potential in the quest for novel and effective therapeutics. The continued development of new synthetic methodologies and a deeper appreciation for its role in molecular design will undoubtedly lead to the discovery of new generations of azetidine-containing drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Palladium-catalysed C–H arylation of benzophospholes with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

"2-(1-Methylazetidin-3-yl)ethanol" solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-(1-Methylazetidin-3-yl)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key chemical intermediate in pharmaceutical research. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicted solubility based on the molecule's structural features and outlines detailed experimental protocols for its empirical determination. This guide serves as a foundational resource for researchers handling this compound, offering insights into solvent selection for synthesis, purification, and formulation.

Introduction

This compound is a heterocyclic compound featuring a substituted azetidine ring. Its molecular structure, containing both a polar hydroxyl group and a tertiary amine, dictates its solubility profile. Understanding its solubility in various organic solvents is crucial for its application in synthetic chemistry, particularly in reaction setup, workup, and purification processes like chromatography and recrystallization. This guide aims to provide a detailed framework for approaching the solubility of this compound.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be inferred from its structural components. The presence of a hydroxyl group and a nitrogen atom allows for hydrogen bonding, suggesting solubility in polar protic solvents. The tertiary amine offers a site for acid-base interactions, which can be exploited to enhance solubility. The small alkyl frame contributes to some non-polar character.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group and nitrogen in the solute can form hydrogen bonds with the solvent. |

| Polar Aprotic | DMSO, DMF | High | The high polarity of these solvents can effectively solvate the polar functional groups of the molecule.[1] |

| Acetonitrile | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF, which may result in slightly lower solubility. | |

| Acetone | Moderate | Its moderate polarity allows for some interaction with the polar groups of the solute. | |

| Non-Polar | Dichloromethane (DCM) | Moderate to Low | The molecule has some non-polar character from its hydrocarbon backbone, allowing for some solubility in less polar solvents like DCM. |

| Toluene, Hexane | Low to Insoluble | The dominant polar nature of this compound makes it unlikely to be soluble in highly non-polar solvents. |

Experimental Protocols for Solubility Determination

Accurate solubility data is best obtained through empirical measurement. The following are standard protocols that can be adapted for this compound.

Thermodynamic (Equilibrium) Solubility Determination

This method measures the concentration of the solute in a saturated solution at equilibrium.

Materials:

-

This compound

-

Selected organic solvents

-

Vials with screw caps

-

Analytical balance

-

Shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid from the solution.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a calibrated HPLC or GC method.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Kinetic Solubility Determination

This high-throughput method measures the concentration at which a compound precipitates from a stock solution.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer or organic solvent of interest

-

96-well plates

-

Plate reader capable of detecting turbidity or light scattering

Procedure:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).[2]

-

Dispense the solvent of interest into the wells of a 96-well plate.

-

Add small volumes of the DMSO stock solution to the wells in increasing amounts.

-

Monitor the plate for the first sign of precipitation, which can be detected by an increase in turbidity using a plate reader.

-

The concentration at which precipitation occurs is the kinetic solubility.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of a compound.

Caption: A generalized workflow for thermodynamic solubility determination.

Conclusion

References

The Azetidine Scaffold: A Journey from Obscurity to a Privileged Motif in Drug Discovery

An In-depth Technical Guide on the Discovery and History of Azetidine-Containing Compounds

For researchers, scientists, and drug development professionals, the four-membered nitrogen-containing heterocycle, azetidine, has transitioned from a synthetic curiosity to a highly valued structural motif. Its unique combination of ring strain, metabolic stability, and three-dimensional character has propelled its integration into a multitude of biologically active compounds, from natural products to blockbuster drugs. This technical guide delves into the key milestones in the discovery and history of azetidine-containing compounds, providing a comprehensive overview of their synthesis, natural occurrence, and therapeutic applications.

The Dawn of Azetidine Chemistry: Early Synthesis and Characterization

The history of azetidine dates back to the late 19th century. The first documented synthesis of the parent azetidine ring was achieved by the German chemists Siegmund Gabriel and J. Weiner in 1888[1][2]. Their pioneering work involved the intramolecular cyclization of γ-bromopropylamine, laying the foundational chemistry for accessing this strained heterocyclic system.

Key Historical Syntheses

The early synthetic routes to azetidines were often challenging, plagued by low yields and harsh reaction conditions due to the inherent ring strain of the four-membered ring, which is estimated to be approximately 25.4 kcal/mol[3].

Table 1: Comparison of Historical and Modern Synthetic Approaches to Azetidine

| Method | Description | Typical Yields | Reference |

| Gabriel Synthesis (1888) | Intramolecular cyclization of γ-halopropylamines under basic conditions. | Low | Gabriel & Weiner, 1888 |

| Modern Palladium-Catalyzed C-H Amination | Intramolecular amination of unactivated C(sp³)–H bonds using a palladium catalyst. | Good to Excellent | Gaunt, et al. (2018)[1] |

Experimental Protocol: A Modern Approach to Azetidine Synthesis

In contrast to the classical methods, modern organic synthesis offers highly efficient and versatile routes to functionalized azetidines. One such example is the palladium-catalyzed intramolecular C(sp³)–H amination.

Experimental Protocol: Palladium-Catalyzed Intramolecular γ-C(sp³)–H Amination for the Synthesis of Functionalized Azetidines (Adapted from Gaunt, et al., 2018[1])

-

Substrate Preparation: The requisite amine starting material bearing a directing group (e.g., picolinamide) is synthesized through standard amidation procedures.

-

Reaction Setup: To a reaction vessel is added the amine substrate (1.0 equiv), Pd(OAc)₂ (0.1 equiv), AgOAc (2.0 equiv), and an oxidant such as benziodoxole tosylate (1.2 equiv).

-

Solvent and Reaction Conditions: The mixture is dissolved in a suitable solvent (e.g., 1,2-dichloroethane) and stirred at an elevated temperature (e.g., 80 °C) for a specified time (typically 12-24 hours) under an inert atmosphere.

-

Workup and Purification: Upon completion, the reaction is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to afford the desired functionalized azetidine.

Nature's Azetidines: Discovery and Biosynthesis

For nearly seven decades following its initial synthesis, azetidine was considered a purely synthetic entity. This perception changed dramatically in 1955 when L. Fowden reported the isolation of the first naturally occurring azetidine derivative, L-azetidine-2-carboxylic acid, from the plant Convallaria majalis (lily of the valley)[4][5]. This discovery opened a new chapter in the study of this unique heterocycle.

Notable Naturally Occurring Azetidine-Containing Compounds

Since Fowden's discovery, a number of other azetidine-containing natural products have been isolated from various sources, including plants, marine sponges, and microorganisms.

Table 2: Selected Naturally Occurring Azetidine-Containing Compounds

| Compound | Source | Year of Isolation | Biological Activity/Function |

| L-Azetidine-2-carboxylic acid | Convallaria majalis | 1955 | Proline antagonist, toxic |

| Mugineic Acids | Gramineous plants | 1970s | Phytosiderophores (iron chelators) |

| Penaresidins A and B | Penares sp. (marine sponge) | 1991 | Actomyosin ATPase activators |

Biosynthetic Pathway: The Formation of Mugineic Acid

The biosynthesis of mugineic acids, a family of phytosiderophores crucial for iron uptake in grasses, provides a fascinating example of how nature constructs the azetidine ring. The pathway originates from the amino acid L-methionine.

Caption: Biosynthetic pathway of mugineic acid.

Experimental Protocol: Isolation of Penaresidins A and B (Adapted from Kobayashi, et al., 1991)

-

Extraction: The marine sponge Penares sp. is extracted with methanol.

-

Solvent Partitioning: The methanol extract is partitioned between toluene and water. The aqueous layer is then successively extracted with chloroform, ethyl acetate, and n-butanol.

-

Chromatography: The ethyl acetate-soluble fraction is subjected to column chromatography on Sephadex LH-20 (eluting with a chloroform-methanol mixture) followed by silica gel column chromatography (eluting with a chloroform-butanol-acetic acid-water mixture) to yield a mixture of penaresidins A and B.

-

Derivatization and Separation: Due to difficulties in separating the native compounds, the mixture is treated with acetic anhydride and pyridine to form the corresponding tetraacetate derivatives, which can then be separated and characterized.

Azetidines in Modern Medicine: From Scaffolds to Drugs

The unique structural and physicochemical properties of the azetidine ring have made it an attractive scaffold in modern drug discovery. Its incorporation can lead to improved metabolic stability, aqueous solubility, and three-dimensional diversity, which can enhance binding affinity and selectivity for biological targets.

Marketed Drugs Containing the Azetidine Moiety

Several azetidine-containing compounds have successfully navigated the rigorous drug development process and are now used clinically.

Table 3: Selected Marketed Drugs Featuring an Azetidine Ring

| Drug Name | Brand Name | Therapeutic Area | Mechanism of Action |

| Azelnidipine | CalBlock | Antihypertensive | Calcium channel blocker |

| Cobimetinib | Cotellic | Oncology | MEK1/MEK2 inhibitor |

| Ximelagatran | Exanta | Anticoagulant | Direct thrombin inhibitor (withdrawn) |

Signaling Pathway: Cobimetinib and the MAPK Pathway

Cobimetinib is a potent and selective inhibitor of MEK1 and MEK2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is frequently hyperactivated in various cancers, particularly melanoma with BRAF mutations.

Caption: Inhibition of the MAPK pathway by cobimetinib.

Quantitative Biological Activity of Synthetic Azetidine Derivatives

The versatility of the azetidine scaffold is further highlighted by the development of numerous derivatives with potent biological activities. For instance, a series of azetidine-based compounds have been identified as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell proliferation and survival.

Table 4: In Vitro STAT3 Inhibitory Activity of Selected Azetidine Amides

| Compound | Modification | IC₅₀ (µM) for STAT3 DNA-Binding | Reference |

| 5a | (R)-azetidine-2-carboxamide | 0.52 | Yue, et al. (2020)[6] |

| 5b | (S)-azetidine-2-carboxamide | 2.22 | Yue, et al. (2020)[6] |

| 6h | (R)-azetidine-2-carboxamide with 2-fluorobenzoic acid | 0.75 | Yue, et al. (2020)[6] |

| 6i | (R)-azetidine-2-carboxamide with 3-fluorobenzoic acid | 0.86 | Yue, et al. (2020)[6] |

Conclusion

The journey of azetidine-containing compounds, from their first synthesis in the late 19th century to their current status as privileged structures in drug discovery, is a testament to the continuous evolution of organic and medicinal chemistry. The initial challenges in synthesizing this strained ring have been overcome by modern synthetic methodologies, enabling the exploration of a vast chemical space. The discovery of naturally occurring azetidines provided crucial insights into their biological relevance and biosynthetic origins. Today, with a deeper understanding of their structure-activity relationships and mechanisms of action, azetidine-containing compounds are poised to play an increasingly important role in the development of novel therapeutics for a wide range of diseases. The continued exploration of this unique heterocyclic scaffold promises to unlock new and exciting opportunities for innovation in the field of drug discovery.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. S. Gabriel and J. Weiner, “Ueber Einige Abkommlinge des Propylamins,” Berichte der Deutschen Chemischen Gesellschaft, Vol. 21, No. 2, 1888, pp. 2669-2679. - References - Scientific Research Publishing [scirp.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis of Azetidines [manu56.magtech.com.cn]

- 5. Azetidine-2-carboxylic acid: a new cyclic imino acid occurring in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Integration of 2-(1-Methylazetidin-3-yl)ethanol in Fragment-Based Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern medicinal chemistry for the identification of novel lead compounds. This approach relies on the screening of low molecular weight compounds, or "fragments," which typically exhibit weak but highly efficient binding to their biological targets. The azetidine scaffold, a four-membered saturated heterocycle, has garnered significant attention as a privileged motif in FBDD. Its inherent conformational rigidity, favorable physicochemical properties, and synthetic tractability make it an attractive building block for the design of potent and selective inhibitors. This technical guide focuses on the application of a specific azetidine-containing fragment, 2-(1-Methylazetidin-3-yl)ethanol , as a valuable starting point in FBDD campaigns. We will explore its synthesis, physicochemical characteristics, and a hypothetical workflow for its integration into a drug discovery pipeline, complete with detailed experimental protocols and data presentation.

Physicochemical Properties of Azetidine-Based Fragments